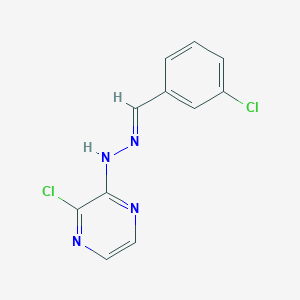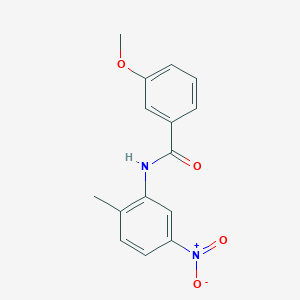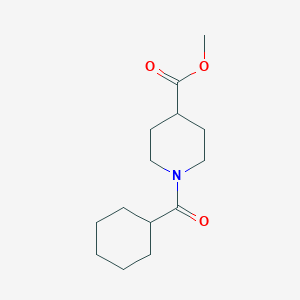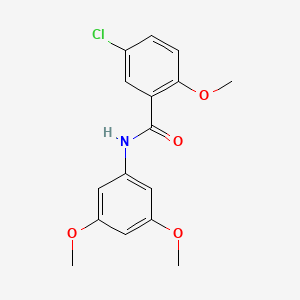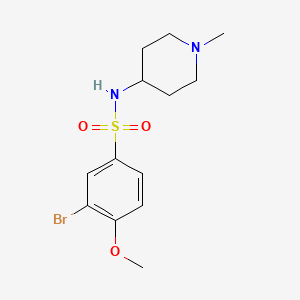
3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidine ring attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps One common method starts with the bromination of 4-methoxyaniline to introduce the bromine atom This is followed by sulfonation to attach the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-4-hydroxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide.
Reduction: Formation of 4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-bromo-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- 3-bromo-4-methoxybiphenyl
Uniqueness
3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its bromine atom, methoxy group, and piperidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-16-7-5-10(6-8-16)15-20(17,18)11-3-4-13(19-2)12(14)9-11/h3-4,9-10,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPQFAIUQCNXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline](/img/structure/B5861554.png)
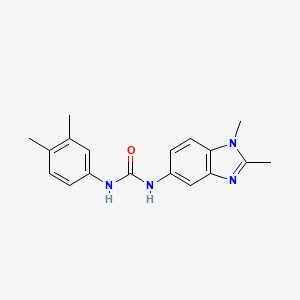
![4-({(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5861573.png)
![Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate](/img/structure/B5861582.png)

![3-ALLYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE](/img/structure/B5861594.png)
